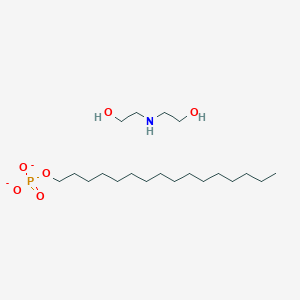
Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] is a compound known for its surfactant properties. It is commonly used in various industrial applications due to its excellent emulsifying, dispersing, and anticorrosive abilities . This compound is also known by other names such as DEA-cetyl phosphate and is classified as an anionic surfactant .
Méthodes De Préparation
The synthesis of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] involves the reaction of 1-Hexadecanol with polyphosphoric acid or phosphorus pentoxide, followed by neutralization with 2,2’-iminobis[ethanol] (diethanolamine) . The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates and other oxidized products.
Reduction: It can be reduced to form simpler alcohols and phosphates.
Substitution: The compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of emulsions . The compound’s molecular structure enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions .
Comparaison Avec Des Composés Similaires
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Cetyl Phosphate: Similar in structure but lacks the diethanolamine component, making it less effective as a surfactant.
Stearyl Phosphate: Another similar compound with a longer carbon chain, which affects its solubility and emulsifying properties.
Lauryl Phosphate: With a shorter carbon chain, it has different solubility and surfactant properties compared to 1-Hexadecanol, phosphate, compd.
The uniqueness of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] lies in its balanced hydrophilic and hydrophobic properties, making it highly effective in various applications .
Propriétés
Numéro CAS |
69331-39-1 |
|---|---|
Formule moléculaire |
C20H46NO6P |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
Clé InChI |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)NCCO |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
| 69331-39-1 | |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
65138-84-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)
